N1-(2-Methanesulfonylethyl) vs. Absent Sidechain: Molecular Weight and Hydrogen-Bond-Acceptor Count Differentiation
The target compound possesses a methanesulfonylethyl substituent at the N1 position, which contributes an additional 3 hydrogen bond acceptors (HBA) relative to the unsubstituted parent nucleus 5-methyl-1H-pyrazol-3-amine . While no head-to-head biochemical dataset exists, computational property divergence can be quantified: the target compound has molecular weight 203.26 g/mol and 5 HBA versus 97.12 g/mol and 2 HBA for the nonsubstituted comparator (5-methyl-1H-pyrazol-3-amine, CAS 31230-17-8) . This 106 g/mol MW differential and 3-HBA increase place the target compound in a distinct property space for fragment-based screening libraries, where optimal fragments typically require MW ≤ 250 and HBA ≥ 3 for detectable binding [1]. Researchers procuring fragments for NMR or SPR-based screening should therefore track this specific analog rather than smaller, less decorated pyrazole cores.
| Evidence Dimension | Molecular weight and hydrogen-bond-acceptor count |
|---|---|
| Target Compound Data | MW 203.26 g/mol; 5 HBA (2 sulfonyl oxygens, 1 amine nitrogen, 2 pyrazole ring nitrogens) |
| Comparator Or Baseline | 5-Methyl-1H-pyrazol-3-amine (CAS 31230-17-8): MW 97.12 g/mol; 2 HBA |
| Quantified Difference | MW difference: +106.14 g/mol; HBA difference: +3 |
| Conditions | Computed from SMILES and molecular formula; publicly available CAS registry and supplier data |
Why This Matters
A higher HBA count and MW approaching 200 place this compound into a more favorable lipophilic ligand efficiency (LLE) space for fragment-to-lead programs, making it a strategically distinct procurement choice over the unsubstituted core.
- [1] Congreve, M. et al. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 8, 876–877 (2003). View Source
